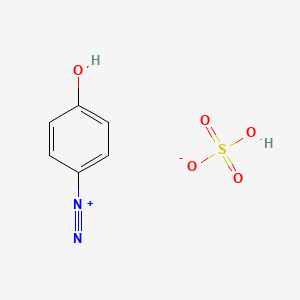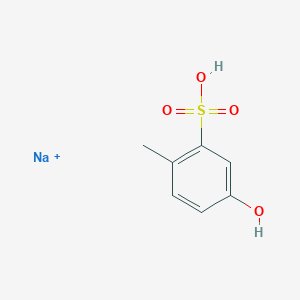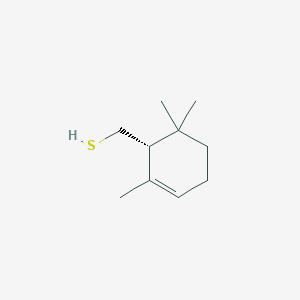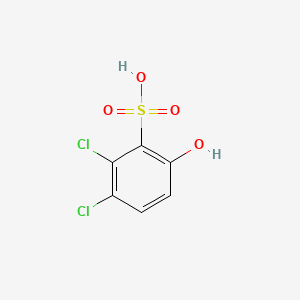
4-Chloro-2-(2-methoxyphenoxy)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-methoxyphenoxy)benzothiazole is a chemical compound with the molecular formula C14H10ClNO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another common method is the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of mesoporous silica loaded with samarium as a catalyst to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
4-Chloro-2-(2-methoxyphenoxy)benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
科学的研究の応用
4-Chloro-2-(2-methoxyphenoxy)benzothiazole has numerous scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as DNA gyrase and tyrosine kinase, which are crucial for bacterial DNA replication and cell signaling, respectively . This inhibition disrupts the normal functioning of these enzymes, leading to antibacterial effects.
類似化合物との比較
Similar Compounds
2-Chlorobenzothiazole: This compound is structurally similar but lacks the methoxyphenoxy group, which may affect its biological activity.
2-Mercaptobenzothiazole: This compound contains a thiol group instead of the methoxyphenoxy group, giving it different chemical properties and applications.
Uniqueness
4-Chloro-2-(2-methoxyphenoxy)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
85391-71-5 |
|---|---|
分子式 |
C14H10ClNO2S |
分子量 |
291.8 g/mol |
IUPAC名 |
4-chloro-2-(2-methoxyphenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10ClNO2S/c1-17-10-6-2-3-7-11(10)18-14-16-13-9(15)5-4-8-12(13)19-14/h2-8H,1H3 |
InChIキー |
YWBPXRWTPJUFDW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=NC3=C(S2)C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)




![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)



